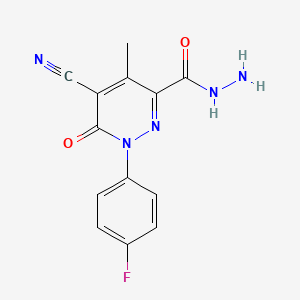![molecular formula C27H24N2O3S2 B11081595 9,14-bis(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11081595.png)
9,14-bis(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,14-bis(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0²,¹⁰.0⁴,⁸.0¹²,¹⁶]heptadec-4(8)-ene-6,13,15-trione is a complex heterocyclic compound. Let’s dissect its name:
9,14-bis(4-methylphenyl): Indicates the substitution pattern on the ring.
3,7-dithia-5,14-diazapentacyclo[9.5.1.0²,¹⁰.0⁴,⁸.0¹²,¹⁶]heptadec-4(8)-ene: Describes the fused ring system.
6,13,15-trione: Refers to the functional groups present.
Preparation Methods
Synthetic Routes:: Unfortunately, specific synthetic routes for this compound are scarce in the literature. we can propose a hypothetical synthesis based on general principles. Researchers might explore strategies involving cyclization reactions, sulfur incorporation, and ring closure.
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its complexity and limited applications likely contribute to this absence.
Chemical Reactions Analysis
Reactivity:: 9,14-bis(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0²,¹⁰.0⁴,⁸.0¹²,¹⁶]heptadec-4(8)-ene-6,13,15-trione may undergo various reactions:
Oxidation: Oxidative processes could modify the sulfur atoms or the carbonyl groups.
Reduction: Reduction might lead to the corresponding diol or other reduced forms.
Substitution: Substituents on the aromatic rings may be replaced.
Ring-opening: Cleavage of the fused ring system could yield different products.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., halogens, acyl chlorides).
Ring-opening: Heat, acids, or Lewis acids.
Major Products:: The products depend on the specific reaction. Potential outcomes include:
- Hydroxylated derivatives
- Amines
- Ring-opened compounds
Scientific Research Applications
Chemistry:: Researchers might explore its reactivity, stability, and potential as a building block for novel materials.
Biology and Medicine:: Limited information exists, but investigations could focus on its biological activity, toxicity, or potential as a drug scaffold.
Industry:: Currently, no industrial applications are known, but its unique structure may inspire new materials or catalysts.
Mechanism of Action
Unfortunately, the mechanism of action remains speculative due to the lack of research
Comparison with Similar Compounds
Comparing it to other complex heterocycles, such as porphyrins or phthalocyanines, highlights its distinctive fused ring system and sulfur atoms.
: Example reference. : Another example reference.
Properties
Molecular Formula |
C27H24N2O3S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
9,14-bis(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C27H24N2O3S2/c1-12-3-7-14(8-4-12)18-19-16-11-17(22(19)33-24-23(18)34-27(32)28-24)21-20(16)25(30)29(26(21)31)15-9-5-13(2)6-10-15/h3-10,16-22H,11H2,1-2H3,(H,28,32) |
InChI Key |
FGNDIEBTCXFVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=C(C=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-[(1E)-2-cyano-3-{[2-(methoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenyl naphthalene-1-carboxylate](/img/structure/B11081514.png)
![(5Z)-5-({[4-(diethylamino)phenyl]amino}methylidene)-6-hydroxy-3-(3-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11081515.png)
![N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B11081526.png)
![2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylpropan-2-amine](/img/structure/B11081545.png)
![3-ethyl-5-(3-hydroxy-4-methoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11081549.png)
![Tetramethyl 6'-acetyl-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11081552.png)
![(3Z)-3-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11081557.png)
![(2Z)-3-butyl-2-[(3,5-dichlorophenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11081561.png)
![5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B11081571.png)
![Ethyl 4-({[1-benzyl-3-(4-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11081584.png)

![2-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B11081599.png)
![ethyl 4-{3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate](/img/structure/B11081603.png)
![Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfanyl)acetate](/img/structure/B11081606.png)
